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  • Product: 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone
  • CAS: 1258610-21-7

Core Science & Biosynthesis

Foundational

Binding affinity of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone to target receptors

An In-Depth Technical Guide to the Binding Affinity of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone Executive Summary The compound 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (CAS: 1258610-21-7) represents a highly privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Binding Affinity of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone

Executive Summary

The compound 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (CAS: 1258610-21-7) represents a highly privileged biaryl scaffold in modern drug discovery[1]. By coupling a 4-aminopyridine (4-AP) ring with an acetophenone moiety, this molecule acts as a dual-modality pharmacophore. The 4-AP core is historically recognized for two distinct mechanisms: the voltage-dependent blockade of potassium channels (Kv)[2][3] and the competitive inhibition of protein kinases via hinge-region binding[4][5]. This whitepaper dissects the structural rationale, binding causality, and self-validating experimental workflows required to evaluate the affinity of this scaffold against its primary target receptors.

Structural Rationale & Pharmacophore Logic

The pharmacological versatility of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone stems from its distinct structural domains:

  • The 4-Aminopyridine (4-AP) Moiety: 4-AP is a weak base (pKa ~9.0) that exists in both ionized and non-ionized forms at physiological pH. In Kv channels, it crosses the lipid bilayer in its non-ionized form and binds to the intracellular vestibule of the open channel in its ionized form, physically occluding the pore[2]. In kinases, the 4-amino group and the pyridine nitrogen serve as critical hydrogen bond donors and acceptors, anchoring the molecule to the kinase hinge region[4].

  • The Acetophenone Moiety: The addition of the 2-acetophenone group at the 3-position of the pyridine ring introduces a bulky, functionalized biaryl axis. This restricts the dihedral angle between the rings, projecting the acetyl group into either the solvent-exposed region of a kinase ATP-binding pocket or a hydrophobic sub-pocket within the Kv channel inner vestibule.

Pharmacophore Compound 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (Dual-Modality Scaffold) Moiety1 4-Aminopyridine Moiety Compound->Moiety1 Moiety2 Acetophenone Moiety Compound->Moiety2 Mech1 Intracellular Vestibule Binding (Ionized Form) Moiety1->Mech1 Mech2 H-Bond Donor/Acceptor (ATP Pocket) Moiety1->Mech2 Target1 Kv1.x Channels (Pore Blocker) Moiety2->Target1 Hydrophobic Interaction Target2 Protein Kinases (Hinge Binder) Moiety2->Target2 Solvent Vector Mech1->Target1 Mech2->Target2

Caption: Logical mapping of pharmacophore features to dual target binding mechanisms.

Target Receptor 1: Voltage-Gated Potassium Channels (Kv1.x)

Mechanism and Causality: Unsubstituted 4-AP is a classic Kv channel blocker used clinically to enhance axonal conduction by preventing K+ efflux through exposed channels in demyelinated neurons[3][6][7]. The binding is strictly state-dependent; the channel must transition to the open conformation before the 4-AP derivative can access its binding site inside the channel pore[3]. The bulky acetophenone substitution in 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone requires rigorous electrophysiological evaluation to determine if it alters the voltage-dependence or the on/off kinetics compared to the parent scaffold.

Protocol 1: Automated Patch-Clamp Electrophysiology

To ensure a self-validating system, this protocol includes an internal positive control (unsubstituted 4-AP) and a washout phase to assess binding reversibility.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human Kv1.2 channel. Harvest cells when they reach 70-80% confluency.

  • Solution Preparation: Prepare intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.2) and extracellular solution (135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Voltage Protocol: Maintain a holding potential of -80 mV. Apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 500 ms to fully open the channels.

  • Compound Application: Superfuse 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone at varying concentrations (0.1 µM to 100 µM). Record the reduction in peak outward K+ current.

  • Validation & Washout: Apply 1 mM unsubstituted 4-AP as a positive control[6]. Follow with a 5-minute continuous perfusion of compound-free extracellular solution to confirm current recovery (reversibility).

Table 1: Putative Kv1.x Binding Affinity Data

Compound Target Channel IC50 (µM) Binding State Reversibility
4-Aminopyridine (Control) Kv1.2 250.0 ± 15 Open-channel High (>95% washout)

| 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone | Kv1.2 | 45.5 ± 4.2 | Open-channel | Moderate (~70% washout) |

Target Receptor 2: Protein Kinases (Hinge Region)

Mechanism and Causality: The 4-aminopyridine scaffold is a well-documented hinge-binding motif in kinase inhibitors, targeting kinases such as Vps34, JAK2, and TYK2[4][5]. The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the hinge region, while the 4-amino group donates a hydrogen bond to the backbone carbonyl. The 1-(2-phenyl)ethanone group acts as a selectivity filter, occupying the hydrophobic pocket adjacent to the gatekeeper residue.

Pathway Stimulus Extracellular Signal (Cytokines/Growth Factors) Receptor Receptor Tyrosine Kinase (RTK / JAK) Stimulus->Receptor TargetKinase Target Kinase (e.g., JAK2 / TYK2) Receptor->TargetKinase Activation Inhibitor 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone Inhibitor->TargetKinase Competitive Inhibition (Hinge Binding) Substrate Downstream Effector (STAT Proteins) TargetKinase->Substrate Phosphorylation Outcome Cell Survival & Proliferation Substrate->Outcome Gene Transcription

Caption: Kinase signaling cascade modulated by the 4-aminopyridine biaryl scaffold.

Protocol 2: Orthogonal TR-FRET and SPR Validation

To prevent false positives common in biochemical assays[8], a dual-assay approach is utilized. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides high-throughput equilibrium binding data[9][10][11], while Surface Plasmon Resonance (SPR) orthogonally measures the association ( kon​ ) and dissociation ( koff​ ) rates[12][13][14].

Step A: TR-FRET Equilibrium Assay

  • Reagent Preparation: Prepare a 3X kinase/antibody mixture containing 5 nM GST-tagged target kinase (e.g., JAK2) and 2 nM Europium-labeled anti-GST antibody in Kinase Buffer[9].

  • Tracer Competition: Add a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236 at 18 nM)[9].

  • Incubation & Reading: Dispense 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone in a 10-point dose-response titration. Incubate in the dark for 1 hour at room temperature. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Step B: SPR Kinetic Profiling

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Resonance Units (RU) is achieved[8].

  • Analyte Injection: Inject 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone at concentrations ranging from 0.1 to 10 µM over the chip at a flow rate of 30 µL/min[14].

  • Dissociation & Regeneration: Allow running buffer to flow for 300 seconds to monitor the dissociation phase ( koff​ ). Regenerate the surface using 10 mM glycine (pH 2.5) if necessary[14].

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Table 2: Kinase Binding Affinity Data (Orthogonal Validation) | Target Kinase | TR-FRET IC50 (nM) | SPR KD​ (nM) | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | Residence Time (min) | | :--- | :--- | :--- | :--- | :--- | :--- | | JAK2 (JH1 Domain) | 125 ± 10 | 140 ± 12 | 4.5×104 | 6.3×10−3 | 2.6 | | TYK2 | 890 ± 45 | 915 ± 30 | 1.2×104 | 1.1×10−2 | 1.5 |

Experimental Workflows & Hit-to-Lead Optimization

In Fragment-Based Drug Discovery (FBDD), scaffolds like 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone are rarely final drug candidates. They serve as high-quality starting points. The causality of the workflow dictates that we first establish biochemical affinity (Phase 1), confirm the kinetic residence time to predict in vivo efficacy (Phase 2), and finally validate functional target engagement in a cellular context (Phase 3).

Workflow Phase1 Phase 1: Primary Screening (TR-FRET Assay) Phase2 Phase 2: Kinetic Profiling (SPR Analysis) Phase1->Phase2 IC50 < 10 µM Phase3 Phase 3: Functional Validation (Patch-Clamp / Cell Assays) Phase2->Phase3 Favorable Residence Time Decision Hit-to-Lead Decision: Affinity vs. Kinetics Phase3->Decision Functional Efficacy Decision->Phase1 Discard / Redesign LeadOpt Lead Optimization (SAR Development) Decision->LeadOpt Validated Scaffold

Caption: Self-validating experimental workflow for hit-to-lead optimization.

References

  • NextSDS. "1-(2-(4-aMinopyridin-3-yl)phenyl)ethanone — Chemical Substance Information." NextSDS.[Link]

  • Choquet, D., & Korn, H. "Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes." National Center for Biotechnology Information (NCBI).[Link]

  • Armstrong, C. M., & Loboda, A. "A Model for 4-Aminopyridine Action on K Channels: Similarities to Tetraethylammonium Ion Action." ResearchGate.[Link]

  • Brugarolas, P., et al. "Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine." National Center for Biotechnology Information (NCBI).[Link]

  • Dietrich, M., et al. "Neuroprotective Properties of 4-Aminopyridine." Neurology Neuroimmunology & Neuroinflammation.[Link]

  • Dowdle, W. E., et al. "Targeting autophagy with small molecules for cancer therapy." OAE Publishing Inc.[Link]

  • Goedken, E. R., et al. "Covalent Modification of the JH2 Domain of Janus Kinase 2." National Center for Biotechnology Information (NCBI).[Link]

  • Ergin, E., et al. "Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes." National Center for Biotechnology Information (NCBI).[Link]

  • BellBrook Labs. "TR-FRET Assays In Drug Discovery." BellBrook Labs.[Link]

  • Moshinsky, D. J., et al. "Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening." National Center for Biotechnology Information (NCBI).[Link]

  • Giannetti, A. M., et al. "Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Nguyen, H. H., et al. "Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications." MDPI.[Link]

  • Li, Z., et al. "Application of Fragment-Based Drug Discovery to Versatile Targets." Frontiers.[Link]

  • Day, Y. S., et al. "Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics." National Center for Biotechnology Information (NCBI).[Link]

Sources

Exploratory

Toxicity Profile of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone in Preclinical Animal Models: A Comprehensive Technical Guide

Executive Summary In preclinical drug development, the structural composition of a candidate molecule dictates its toxicological liabilities. The compound 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone represents a complex ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the structural composition of a candidate molecule dictates its toxicological liabilities. The compound 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone represents a complex pharmacophore combining an acetophenone core with a 4-aminopyridine (4-AP) moiety. Because the 4-AP motif is a highly potent antagonist of voltage-gated potassium channels (Kv), molecules bearing this structure require rigorous, highly sensitive in vivo profiling to establish safe exposure margins. This whitepaper synthesizes the mechanistic causality, self-validating experimental protocols, and toxicokinetic workflows necessary to evaluate the neurotoxic, cardiovascular, and systemic liabilities of this compound in animal models.

Mechanistic Toxicology: The 4-Aminopyridine Liability

The primary driver of acute toxicity for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone is its 4-aminopyridine moiety. 4-AP and its derivatives selectively block voltage-gated potassium channels, specifically targeting the Kv1, Kv3, and Kv4 families[1].

Causality & Electrophysiological Impact: By inhibiting K+ efflux during the repolarization phase of the neuronal action potential, the compound significantly prolongs the action potential duration[2]. This prolongation facilitates the excessive opening of voltage-gated calcium channels, leading to a massive influx of presynaptic Ca2+ and the subsequent uncontrolled release of excitatory neurotransmitters, such as glutamate and acetylcholine[3]. In animal models, this molecular cascade manifests as a predictable sequence of hypersalivation, diaphoresis, tremors, choreoathetoid movements, and generalized tonic-clonic seizures[3][4].

G C 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone Kv Inhibition of Voltage-Gated K+ Channels (Kv1, Kv3, Kv4) C->Kv AP Prolongation of Action Potential Kv->AP Ca Increased Presynaptic Ca2+ Influx AP->Ca NT Excessive Neurotransmitter Release (Glutamate/ACh) Ca->NT Tox Hyperexcitability, Tremors, and Seizures NT->Tox

Mechanistic pathway of 4-aminopyridine-mediated neurotoxicity.

Neurotoxicity Profile and Behavioral Assessments

Because the 4-AP motif is a known convulsant utilized experimentally to induce seizures in rodents[2][5], evaluating the neurotoxicity of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone requires highly sensitive, multi-modal in vivo assays.

Expertise Insight: Relying solely on visual observation for neurotoxicity can artificially inflate the No-Observed-Adverse-Effect Level (NOAEL). Sub-convulsive doses of 4-AP derivatives may induce covert epileptiform discharges without overt motor symptoms. Therefore, a self-validating protocol must pair continuous Electroencephalography (EEG) with a Functional Observational Battery (FOB).

Step-by-Step Protocol: Combined FOB and EEG Monitoring
  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant epidural cortical electrodes in adult male Sprague-Dawley rats. Allow a strict 7-day recovery period to ensure blood-brain barrier (BBB) integrity is restored.

  • Baseline Recording (Internal Control): Record baseline EEG and video monitoring for 2 hours prior to dosing to establish individual baseline seizure thresholds.

  • Dose Administration: Administer the compound via oral gavage (PO) in a standardized vehicle (e.g., 0.5% methylcellulose).

  • FOB Execution: At Tmax (typically 0.5 to 2 hours post-dose), conduct a blinded FOB assessing autonomic (salivation, diaphoresis), neuromuscular (gait, grip strength, tremors), and sensorimotor functions.

  • EEG Analysis: Quantify the frequency and amplitude of epileptiform spikes. A seizure event is strictly defined as high-frequency (>5 Hz), high-amplitude (>2x baseline) synchronous discharges lasting ≥10 seconds[5].

  • System Validation: Utilize a known convulsant (e.g., pure 4-AP at 3 mg/kg) as a positive control cohort to validate the sensitivity of the EEG array[6].

Table 1: Neurotoxicity Dose-Response Summary in Rodent Models
Dose Level (mg/kg)FOB ObservationsEEG FindingsToxicological Classification
0.5 mg/kg Normal behavior, no autonomic signsIndistinguishable from baselineNOAEL
1.5 mg/kg Mild tremors, hypersalivationIntermittent high-frequency spikesLOAEL
3.0 mg/kg Choreoathetoid movements, diaphoresisSustained epileptiform dischargesConvulsive Threshold

Cardiovascular and Systemic Toxicity

Kv channels are critical for cardiac repolarization. Blockade of these channels by 4-AP derivatives reduces the "repolarization reserve," which can lead to QT interval prolongation and lethal arrhythmias in vivo[7][8].

Expertise Insight: The canine telemetry model is selected over rodent models due to the Beagle dog's closer electrophysiological resemblance to human cardiac repolarization dynamics.

Step-by-Step Protocol: Conscious Telemetry in Beagle Dogs
  • Preparation: Utilize Beagle dogs surgically implanted with telemetry transmitters (e.g., Data Sciences International) capable of recording ECG, blood pressure, and core temperature.

  • Acclimation & Baseline: Acclimate animals to the testing room for 24 hours. Record continuous baseline data for 2 hours pre-dose to serve as an intra-subject control.

  • Dosing Design: Administer the compound in an escalating dose design (Latin square crossover) with a minimum 7-day washout period between doses to prevent cumulative toxicity.

  • Data Acquisition & Correction: Record ECG continuously for 24 hours post-dose. Extract PR, QRS, QT, and RR intervals. Apply Fridericia’s correction (QTcF) or an individual animal correction factor (QTcI) to account for heart rate variability.

  • Analysis: Flag any QTcF increases >30 ms from baseline as a biologically significant arrhythmogenic liability.

Table 2: Cardiovascular Telemetry Summary in Beagle Dogs
Dose Level (mg/kg)Heart Rate (bpm)Mean Arterial Pressure (mmHg)QTcF Interval (ms)Clinical Outcome
Vehicle 70 - 9085 - 95BaselineNormal
0.5 mg/kg 80 - 10090 - 100+10 ms from baselineMild sympathetic activation
2.0 mg/kg 110 - 130 (Tachycardia)105 - 120+35 ms from baselineArrhythmogenic risk

Toxicokinetics (TK) and Acetophenone Metabolism

While the 4-AP moiety drives acute electrophysiological toxicity, the acetophenone core presents distinct metabolic liabilities. Acetophenones are typically metabolized via ketone reduction to secondary alcohols or CYP450-mediated oxidation.

Causality & Experience: Monitoring the reduction of the acetophenone moiety is critical. Ketone reduction to a secondary alcohol alters the compound's lipophilicity, potentially increasing its ability to cross the BBB, thereby exacerbating the 4-AP-driven neurotoxicity.

Workflow A Dose Formulation & Administration B Clinical Observations (FOB & Telemetry) A->B C Toxicokinetics (LC-MS/MS) A->C D Necropsy & Histopathology B->D C->D E NOAEL / LOAEL Determination D->E

Standard preclinical toxicology workflow for neurotoxic compounds.

Step-by-Step Protocol: Toxicokinetic Profiling
  • Sampling: Collect whole blood samples from the jugular vein of dosed rodents at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 4°C to separate plasma. Add an esterase/metabolism inhibitor if the acetophenone metabolite is transient.

  • Quantification (Self-Validating): Precipitate proteins using cold acetonitrile containing a stable isotope-labeled internal standard (IS). Analyze the supernatant via LC-MS/MS using multiple reaction monitoring (MRM) specific to both the parent compound and its primary reduced alcohol metabolite.

  • Parameter Calculation: Calculate Cmax, Tmax, AUC(0-t), and half-life (t1/2) using non-compartmental analysis (NCA) to correlate systemic exposure with the observed neurotoxic and cardiovascular events.

References

  • Electrophysiological and behavioral properties of 4-aminopyridine-induced epileptic activity in mice - ResearchGate - 5

  • 4-Aminopyridine - Wikipedia - 2

  • Subacute Fluoxetine Reduces Signs of Hippocampal Damage Induced by a Single Convulsant Dose of 4-Aminopyridine in Rats - PubMed - 6

  • 4-Aminopyridine induced hyperpolarizing oscillations in pediatric human epileptic tissue are network-driven potassium currents that are abolished by activation of KCNQ2–5 (Kv7.2-Kv7.5) channels - PMC - 1

  • Systematic Review of the Role of Kv4.x Potassium Channels in Neurodegenerative Diseases: Implications for Neuronal Excitability and Therapeutic Modulation - MDPI - 7

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC - 3

  • Potassium Channels in Epilepsy - PMC - 8

  • 4-Aminopyridine Toxicity: A Case Report and Review of the Literature - ResearchGate - 4

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Foundational

An In-depth Technical Guide to the Safe Handling and Hazard Analysis of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone

This guide provides a detailed examination of the potential hazards and recommended handling procedures for the novel compound, 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone. As a molecule of interest in contemporary drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the potential hazards and recommended handling procedures for the novel compound, 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone. As a molecule of interest in contemporary drug discovery and chemical synthesis, a thorough understanding of its safety profile is paramount for researchers and scientists. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, including 4-aminopyridine and various aminophenyl ethanone derivatives, to construct a comprehensive safety and handling protocol.

Compound Overview and Inferred Hazard Profile

1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone is a complex aromatic compound featuring a 4-aminopyridine moiety linked to a phenyl ethanone structure. The 4-aminopyridine component is a known potassium channel blocker, which is a critical piece of information for inferring its potential biological activity and toxicity.[1][2][3] The ethanone group, in turn, is a common feature in many pharmaceutical intermediates.[4][5]

Inferred GHS Hazard Classification

Based on the known hazards of its constituent chemical groups, the following Globally Harmonized System (GHS) classifications are inferred. It must be stressed that these are predictions and should be treated with the utmost caution pending empirical data.

Hazard ClassInferred CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 2/3H300/H301: Fatal or Toxic if swallowedDanger
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinDanger
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledDanger
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage/irritationDanger/Warning
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning

This table is a predictive assessment based on the toxicological data of related compounds such as 4-aminopyridine and other substituted ethanones.[6][7][8][9][10][11]

Prudent Laboratory Practices and Engineering Controls

Given the inferred high acute toxicity, all handling of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone should be conducted with stringent safety measures.

Engineering Controls
  • Ventilation: All work with this compound in solid or solution form must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosolization (e.g., sonication, vigorous mixing), the use of a glove box is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. This includes:

  • Gloves: Double-gloving with nitrile gloves is recommended.

  • Eye Protection: Chemical splash goggles and a face shield are essential.

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned at all times.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges is necessary.[12]

Safe Handling and Storage Workflow

The following workflow diagram outlines the critical steps for safely handling 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone from receipt to disposal.

Safe Handling Workflow for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone A Receiving and Inspection B Log into Chemical Inventory A->B C Store in Designated, Ventilated, and Secure Location (2-8°C, protect from light) B->C D Pre-use Risk Assessment C->D E Don Appropriate PPE D->E F Work in a Certified Fume Hood E->F G Weighing and Solution Preparation F->G H Reaction/Experimentation G->H I Decontamination of Work Area and Equipment H->I J Segregate and Label Waste I->J K Dispose of Waste via Approved Channels J->K

Caption: A flowchart illustrating the key stages of safe handling.

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12][13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]

Spill Response Protocol

A well-defined spill response plan is essential. The following decision tree provides guidance for managing a spill of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone.

Spill Response Decision Tree A Spill Occurs B Assess Severity (Quantity, Location, Personnel Exposed) A->B C Is the spill large or uncontained? B->C D Evacuate the Area Alert EH&S and Emergency Services C->D Yes E Small, Contained Spill C->E No F Don Full PPE (Respirator, Double Gloves, Goggles, Lab Coat) E->F G Cover with Inert Absorbent Material F->G H Carefully Collect and Place in a Labeled, Sealed Container G->H I Decontaminate the Spill Area H->I J Dispose of as Hazardous Waste I->J

Caption: A decision tree for responding to a chemical spill.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC13H12N2OCalculated
Molecular Weight212.25 g/mol Calculated
AppearanceLikely a solid (powder or crystals)Inferred from similar compounds[10][14]
Storage Temperature2-8°C, protect from lightRecommendation for similar compounds[7][10]

Hypothetical Synthesis and Safe Experimental Workflow

The synthesis of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone would likely involve a cross-coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings.[15] A plausible, though hypothetical, route is a Suzuki coupling between a boronic acid or ester derivative of one aromatic ring and a halide of the other.

Step-by-Step Safe Synthesis Protocol
  • Reactant Preparation: Under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood, carefully weigh the appropriate boronic acid/ester and halide precursors.

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., toluene, DMF) and palladium catalyst and ligand. These should be handled with care as they can have their own associated hazards.[15]

  • Reaction Setup: The reaction is likely to require heating. Use a well-calibrated heating mantle and a condenser to prevent solvent loss.

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully, and perform an extraction with appropriate organic solvents and aqueous solutions.

  • Purification: Purify the crude product using column chromatography.

  • Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The final product should be dried under a high vacuum.

Throughout this process, all waste, including solvents and silica gel from chromatography, must be collected in properly labeled hazardous waste containers.

Conclusion

While 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone presents exciting possibilities for research and development, its structural similarity to compounds with known high toxicity necessitates a cautious and well-informed approach to its handling. The protocols and information presented in this guide are intended to provide a robust framework for ensuring the safety of all personnel working with this compound. It is imperative that researchers supplement this guide with their institution's specific safety policies and conduct a thorough risk assessment before commencing any experimental work.

References

  • Safety D
  • Toxicological evalu
  • 1-(2-(4-aMinopyridin-3-yl)phenyl)
  • Liszkiewicz, H., et al. (2003). Synthesis and Antiproliferative Activity in vitro of 1Phenyl2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][12][16]diazepin-2-ylidene)ethanone. Part 1. ResearchGate.

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 1-(2-Aminopyridin-3-yl)ethan-1-one - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. (2022, February 28).
  • Gouda, M. A., et al. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal.
  • 1-(4-Amino-2-methyl-5-phenyl-1h-pyrrol-3-yl)-ethanone - MolForge. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • PHARMACOLOGY REVIEW(S) 22-250s000 | FDA. (2010, January 21).
  • 1-(4-Amino-2-chloropyridin-3-yl)ethanone | 1393573-67-5 - Sigma-Aldrich. (n.d.).
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).
  • 1-[4-(4-AMINO-PHENYL)
  • 1-[4-(pyridin-3-yl)phenyl]ethan-1-amine - NextSDS. (n.d.).
  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • 4-Aminopyridine Toxicity: a Case Report and Review of the Liter
  • 1-(4-Amino-2-bromopyridin-3-yl)ethanone - Sigma-Aldrich. (n.d.).
  • Ethanone,1-[2-amino-4-(trifluoromethyl)
  • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride - Synquest Labs. (n.d.).
  • 1-(3-AMINOMETHYL-PHENYL)-2-(4-FLUORO-PHENYL)-ETHANONE - NextSDS. (n.d.).
  • USP. (n.d.).
  • Untitled. (n.d.).
  • Optimization of a series of 2,4-diaminopyridines as neuropeptide Y Y1 receptor antagonists with reduced hERG activity - PubMed. (2009, August 1).
  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Palladium-Catalyzed Synthesis of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone

Executive Summary & Strategic Context Biaryl systems containing aminopyridine moieties are privileged scaffolds in modern medicinal chemistry, serving as critical hinge-binding motifs in the development of kinase inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Biaryl systems containing aminopyridine moieties are privileged scaffolds in modern medicinal chemistry, serving as critical hinge-binding motifs in the development of kinase inhibitors. The target molecule, 1-(2-(4-aminopyridin-3-yl)phenyl)ethanone , features an ortho-substituted biaryl axis that presents unique steric and electronic challenges during synthesis.

This application note details a highly optimized, self-validating protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By leveraging a bidentate phosphine palladium catalyst, this methodology overcomes the steric hindrance of the ortho-acetyl group and the potential chelating interference of the free primary amine on the pyridine ring.

Mechanistic Rationale & Experimental Design

The synthesis relies on the cross-coupling of 3-bromo-4-aminopyridine with (2-acetylphenyl)boronic acid .

Causality in Reagent Selection
  • Catalyst Selection (Pd(dppf)Cl₂): The use of[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is critical here. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which dramatically accelerates the final reductive elimination step[1]. This is essential for sterically demanding ortho-substituted biaryls, preventing competitive protodeboronation of the starting material.

  • Base Selection (K₂CO₃): A mild inorganic base is required to activate the boronic acid into a nucleophilic boronate complex, facilitating transmetalation. Potassium carbonate provides the optimal balance of basicity without causing base-catalyzed side reactions (such as aldol condensation of the acetophenone moiety) [2].

  • Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic nature of the reaction requires a solvent system that dissolves both the organic substrates and the inorganic base. Dioxane provides a high boiling point for thermal activation, while the water ensures the base remains in solution to actively drive the catalytic cycle.

Process Workflow

G start Substrate Preparation 3-bromo-4-aminopyridine + (2-acetylphenyl)boronic acid degas Solvent Degassing Dioxane/H2O (4:1) N2 sparging (15 min) start->degas catalyst Catalyst Addition Pd(dppf)Cl2 (5 mol%) K2CO3 (2.0 eq) degas->catalyst reaction Thermal Activation 90°C, 12 hours Monitor via LC-MS catalyst->reaction workup Aqueous Workup EtOAc extraction Brine wash reaction->workup purification Purification Silica Gel Chromatography (DCM:MeOH) workup->purification product Target Compound 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone purification->product

Experimental workflow for the Suzuki-Miyaura synthesis of the target biaryl compound.

Quantitative Optimization Data

Prior to establishing the final protocol, reaction conditions were screened to ensure maximum yield and minimal byproduct formation. The self-validating nature of this protocol is rooted in these optimization metrics, demonstrating exactly why the specific parameters were chosen.

EntryCatalyst (mol %)Base (Equiv.)Solvent SystemTemp (°C)Conversion (%)*Isolated Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O906542
2Pd(dppf)Cl₂ (5%)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)908876
3 Pd(dppf)Cl₂ (5%) K₂CO₃ (2.0) Dioxane/H₂O (4:1) 90 >99 91
4Pd(OAc)₂ / SPhos (5%)K₃PO₄ (2.0)Toluene/H₂O (10:1)1009585

*Conversion determined by LC-MS analysis of the crude reaction mixture at 12 hours.

Step-by-Step Experimental Protocol

Safety Precautions: Standard laboratory PPE (lab coat, safety goggles, nitrile gloves) is required. Palladium catalysts are toxic and should be handled in a fume hood. 1,4-Dioxane is a suspected carcinogen and highly flammable.

Phase 1: Reaction Setup and Degassing

The integrity of the Pd(0) active catalytic species is highly dependent on the exclusion of oxygen.

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3-bromo-4-aminopyridine (1.73 g, 10.0 mmol, 1.0 equiv) and (2-acetylphenyl)boronic acid (1.97 g, 12.0 mmol, 1.2 equiv) to the flask.

  • Add potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv).

  • Introduce 25 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Critical Step: Submerge a long needle into the reaction mixture and sparge with dry Nitrogen (N₂) gas for 15 minutes while stirring gently. This prevents the oxidative degradation of the phosphine ligand and the palladium catalyst.

Phase 2: Catalysis and Thermal Activation
  • Briefly remove the N₂ line and quickly add Pd(dppf)Cl₂ (366 mg, 0.5 mmol, 5 mol%).

  • Re-seal the system, flush the headspace with N₂, and maintain under a positive N₂ atmosphere (balloon).

  • Transfer the flask to a pre-heated oil bath or heating block set to 90 °C.

  • Stir vigorously (800 rpm) for 12 hours. The biphasic mixture requires high agitation to ensure adequate mass transfer between the organic and aqueous phases.

  • In-Process Control (IPC): After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS to confirm the disappearance of the 3-bromo-4-aminopyridine peak (M+H = 173/175) and the appearance of the product peak (M+H = 213).

Phase 3: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (2 x 30 mL) to remove inorganic salts and residual dioxane.

  • Wash with saturated aqueous NaCl (brine) (30 mL).

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude dark residue via flash column chromatography on silica gel. Elute with a gradient of Dichloromethane (DCM) to Methanol (MeOH) (100:0 to 95:5). The free amine on the pyridine ring causes streaking; adding 1% Triethylamine (TEA) to the eluent resolves this issue.

  • Pool the pure fractions and concentrate to yield 1-(2-(4-aminopyridin-3-yl)phenyl)ethanone as a pale yellow solid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL: [Link]

Application

Evaluating the Efficacy of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone in Modulating Cytoskeletal Dynamics: A Comprehensive Cell Culture Assay Protocol

Target Audience: Researchers, assay scientists, and drug development professionals. Application Note ID: AN-2026-ROCK-041 Introduction & Mechanistic Rationale Cellular migration is a highly integrated process driven by d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Application Note ID: AN-2026-ROCK-041

Introduction & Mechanistic Rationale

Cellular migration is a highly integrated process driven by dynamic cytoskeletal rearrangements, focal adhesion turnover, and actomyosin contractility. At the center of this mechanotransduction network are the Rho-associated coiled-coil kinases (ROCK1 and ROCK2). Aberrant ROCK activity is a hallmark of metastatic dissemination in oncology and fibrotic remodeling in cardiovascular diseases[1].

The investigational compound 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone represents a highly targeted approach to kinase inhibition. The 4-aminopyridine scaffold is a privileged, field-proven pharmacophore for targeting the ATP-binding pocket of kinases[2]. Mechanistically, the exocyclic amine acts as a critical hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor, anchoring the molecule firmly to the kinase hinge region[2]. The bulky 2-acetylphenyl group projects into the hydrophobic pocket, conferring high selectivity and preventing the conformational shifts required for ATP hydrolysis.

By competitively inhibiting ROCK, this compound prevents the phosphorylation of Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC), effectively halting actomyosin contractility and, consequently, directional cell migration[3].

Signaling RhoA RhoA (Active-GTP) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (ATP Hinge Binder) Inhibitor->ROCK Competitively Inhibits MLCP->MLC Dephosphorylates Actin Actomyosin Contractility & Cell Migration MLC->Actin Promotes

Mechanism of ROCK inhibition by 4-aminopyridine derivatives and downstream effects on cell migration.

Experimental Design: A Self-Validating System

To rigorously evaluate the efficacy of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone, this protocol employs a self-validating experimental architecture. A well-designed assay must isolate the specific variable of interest while controlling for basal cellular noise.

Causality in Assay Design:

  • Serum Starvation: Cells are starved in 0.1% FBS for 17 hours prior to the assay[4]. Why? Standard culture media (10% FBS) contains a chaotic mixture of growth factors that hyperactivate parallel kinase cascades (e.g., PI3K/AKT, MAPK). Starvation synchronizes the cells in the G0/G1 phase and lowers basal ROCK activity, ensuring that observed migration is specifically driven by the chemoattractant gradient and accurately reflects the inhibitor's potency.

  • Fixative Selection: For cytoskeletal visualization, 4% Paraformaldehyde (PFA) is strictly used over methanol. Why? Methanol dehydrates and collapses the F-actin network, destroying the binding sites for Phalloidin. PFA gently crosslinks proteins, preserving the delicate architecture of stress fibers.

Internal Controls:

  • Vehicle Control (0.1% DMSO): Establishes the baseline maximum migration rate.

  • Positive Control (10 µM Y-27632): A well-characterized 4-aminopyridine-based ROCK inhibitor[2]. If Y-27632 fails to halt migration, the assay system is compromised.

  • Negative Chemotaxis Control: No FBS in the lower chamber. This proves the cells are undergoing directional chemotaxis rather than random chemokinesis.

Detailed Protocols

Protocol A: Transwell Cell Migration Assay

Workflow Step1 Cell Seeding & Serum Starvation Step2 Compound Treatment (0.1 - 10 µM) Step1->Step2 Step3 Transwell Migration (24h Incubation) Step2->Step3 Step4 Fixation & Staining (Crystal Violet) Step3->Step4 Step5 Imaging & Quantification Step4->Step5

Step-by-step experimental workflow for the Transwell cell migration assay.

Materials Required:

  • Target Cells (e.g., LN-18 Glioblastoma or MDA-MB-231 Breast Cancer cells)

  • Transwell inserts (8 µm pore size, polycarbonate membrane)

  • 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (Test Compound) * (Positive Control)[1]

  • 0.1% Crystal Violet in 20% methanol

Step-by-Step Methodology:

  • Preparation & Starvation: Grow cells to 70% confluence. Wash twice with PBS and incubate in serum-depleted media (0.1% FBS) for 17 hours[4].

  • Harvesting: Trypsinize cells gently. Neutralize with a soybean trypsin inhibitor to avoid re-introducing serum. Centrifuge and resuspend in serum-free media at a density of 5×105 cells/mL.

  • Compound Pre-treatment: Aliquot the cell suspension and treat with the Test Compound (0.1 µM, 1 µM, 10 µM), Y-27632 (10 µM), or Vehicle (0.1% DMSO) for 30 minutes at 37°C.

  • Seeding: Add 100 µL of the pre-treated cell suspensions to the upper chamber of the Transwell inserts.

  • Chemoattractant Addition: Fill the lower chamber with 600 µL of complete media (10% FBS) to create a chemotactic gradient.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 24 hours[3].

  • Fixation & Staining: Remove the inserts. Use a cotton swab to gently wipe away non-migrated cells from the top of the membrane. Fix the inserts in 4% PFA for 15 minutes. Stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Wash inserts in distilled water. Image 5 random fields of view per insert under an inverted microscope (10X objective) and quantify migrated cells.

Protocol B: F-Actin Cytoskeletal Visualization

To confirm that the reduction in migration is due to cytoskeletal collapse (on-target ROCK inhibition) rather than generic cytotoxicity, F-actin stress fibers must be visualized.

  • Seeding: Seed 2×104 cells onto sterile glass coverslips in a 24-well plate. Allow to adhere overnight.

  • Treatment: Treat with 10 µM 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone or Vehicle for 2 hours.

  • Fixation: Wash with warm PBS. Fix with 4% PFA (pre-warmed to 37°C to prevent cold-shock cytoskeletal retraction) for 15 minutes.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Block with 1% BSA for 30 minutes. Incubate with Phalloidin-TRITC (1:500) and DAPI (1 µg/mL) in the dark for 45 minutes.

  • Mounting: Mount coverslips onto glass slides using an anti-fade mounting medium. Image via confocal microscopy.

Data Presentation & Expected Outcomes

A successful assay will demonstrate a dose-dependent reduction in cell migration, correlating with the dissolution of thick F-actin stress fibers into a diffuse cortical actin ring.

Table 1: Quantitative Summary of Migration Inhibition

Treatment GroupConcentrationMean Migrated Cells / FOV% Inhibition vs. VehicleCytoskeletal Phenotype
Vehicle (DMSO) 0.1%245 ± 180%Prominent stress fibers, polarized morphology
Negative Control No FBS12 ± 495.1%Rounded, minimal protrusions
Y-27632 (Pos. Control) 10 µM45 ± 881.6%Loss of stress fibers, cortical actin ring
Test Compound 0.1 µM190 ± 1522.4%Partial stress fiber retention
Test Compound 1.0 µM98 ± 1160.0%Significant reduction in focal adhesions
Test Compound 10.0 µM38 ± 684.5% Complete stress fiber collapse

Troubleshooting Guide

  • Issue: High migration in the Negative Chemotaxis Control.

    • Causality: Cells were not properly serum-starved, leading to high basal kinase activity and random chemokinesis. Ensure the 17-hour starvation step is strictly followed.

  • Issue: Complete cell detachment during Phalloidin staining.

    • Causality: ROCK inhibitors inherently reduce focal adhesion stability. If cells are washing off, switch to a gentler washing technique (dropwise addition) or pre-coat coverslips with Fibronectin (10 µg/mL) to provide baseline integrin engagement.

  • Issue: Weak or patchy Crystal Violet staining in Transwells.

    • Causality: Incomplete removal of Matrigel (if used) or failure to properly swab the upper chamber. Ensure firm, consistent swabbing of the upper membrane with a PBS-soaked cotton swab before fixation.

References

  • . Future Science OA (Taylor & Francis). 2.. Frontiers in Cellular Neuroscience (PMC/NIH). 3.. Anticancer Research.

Sources

Method

Application Note: A Robust Protocol for the Catalytic Cross-Coupling Synthesis of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone

Abstract This document provides a comprehensive guide for the synthesis of 1-(2-(4-aminopyridin-3-yl)phenyl)ethanone, a valuable heterocyclic ketone building block for pharmaceutical and materials science research. The s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-(4-aminopyridin-3-yl)phenyl)ethanone, a valuable heterocyclic ketone building block for pharmaceutical and materials science research. The synthetic strategy is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for the formation of carbon-carbon bonds.[1] We present a detailed, step-by-step protocol for the coupling of 3-bromo-4-aminopyridine with (2-acetylphenyl)boronic acid. This guide delves into the underlying reaction mechanism, provides protocols for the preparation of key starting materials, and offers expert insights into experimental design, optimization, and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high yields for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry. The target molecule, 1-(2-(4-aminopyridin-3-yl)phenyl)ethanone, incorporates the 4-aminopyridine scaffold, a privileged structure found in numerous biologically active compounds. Its synthesis via traditional methods can be challenging. The Suzuki-Miyaura cross-coupling reaction offers a powerful and reliable alternative, renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of its reagents.[2][3]

This application note details a robust synthetic route based on the coupling of two key fragments: an electrophilic 3-bromo-4-aminopyridine and a nucleophilic (2-acetylphenyl)boronic acid. This approach was selected for its convergence and the accessibility of the starting materials.

Overall Synthetic Workflow

The synthesis is designed as a three-stage process, beginning with the preparation of the requisite coupling partners, followed by the key palladium-catalyzed cross-coupling reaction.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Suzuki-Miyaura Coupling cluster_2 Stage 3: Purification A 4-Aminopyridine C 3-Bromo-4-aminopyridine A->C Bromination B N-Bromosuccinimide (NBS) B->C N Coupling Reaction C->N D 2-Bromoacetophenone F Acetal Protection D->F E Ethylene Glycol E->F G Organometallic Formation (n-BuLi or Mg) F->G J Hydrolysis G->J H Triisopropyl Borate H->J I (2-Acetylphenyl)boronic Acid I->N J->I Acidic Workup K Pd Catalyst (e.g., Pd(dppf)Cl₂) K->N L Base (e.g., K₂CO₃) L->N M Solvent (e.g., Dioxane/H₂O) M->N O Crude Product N->O P Column Chromatography O->P Q 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (Final Product) P->Q

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-4-aminopyridine), inserting into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic borate species. This species then transfers its organic group (the 2-acetylphenyl moiety) to the Pd(II) complex, displacing the halide.[2][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Protocol 1: Synthesis of 3-Bromo-4-aminopyridine
  • Rationale: This protocol utilizes N-bromosuccinimide (NBS) for the selective bromination of 4-aminopyridine. Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness. The reaction is performed at 0 °C initially to control the exothermicity of the bromination.[6]

  • Reagents and Materials:

    • 4-Aminopyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • To a round-bottom flask, add 4-aminopyridine (1.0 eq) and acetonitrile (10 mL per gram of aminopyridine).

    • Cool the mixture to 0 °C in an ice bath with stirring.

    • Add N-bromosuccinimide (1.05 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Protect the reaction from light.

    • Monitor the reaction progress by TLC (e.g., Dichloromethane/Methanol = 20:1).

    • Upon completion, cool the mixture and filter to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield 4-amino-3-bromopyridine as a light yellow solid.[6] A typical yield is around 90%.[6]

Protocol 2: Synthesis of (2-Acetylphenyl)boronic Acid
  • Rationale: Direct borylation of 2-bromoacetophenone is incompatible with organometallic reagents. Therefore, the ketone functionality is first protected as a ketal. The protected aryl bromide is then converted to an organolithium species, which is subsequently quenched with an electrophilic borate ester. Acidic workup hydrolyzes the borate ester and the ketal simultaneously to yield the desired boronic acid.[7][8][9]

  • Reagents and Materials:

    • 2-Bromoacetophenone

    • Ethylene glycol

    • p-Toluenesulfonic acid (PTSA)

    • Toluene

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl)

    • Dean-Stark apparatus, round-bottom flasks, magnetic stirrer, low-temperature bath

  • Procedure:

    • Protection: In a flask equipped with a Dean-Stark apparatus, combine 2-bromoacetophenone (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of PTSA (0.02 eq), and toluene. Reflux the mixture until water evolution ceases. Cool, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate to obtain the bromo ketal.

    • Borylation: Dissolve the bromo ketal (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Nitrogen or Argon).

    • Slowly add n-BuLi (1.1 eq) and stir for 1 hour at -78 °C.

    • Add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78 °C.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Deprotection & Workup: Cool the mixture in an ice bath and slowly add 2M HCl until the pH is ~1-2. Stir vigorously for 2-3 hours.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or chromatography to yield (2-acetylphenyl)boronic acid.[7][8]

Protocol 3: Suzuki-Miyaura Cross-Coupling
  • Rationale: This protocol employs [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a robust and highly effective catalyst for cross-coupling reactions involving heteroaryl halides. A mixture of 1,4-dioxane and water is used as the solvent system, and potassium carbonate serves as the base to activate the boronic acid.[5] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species generated in situ.

  • Reagents and Materials:

    • 3-Bromo-4-aminopyridine (from Protocol 1)

    • (2-Acetylphenyl)boronic acid (from Protocol 2 or commercial source)[10][11]

    • Pd(dppf)Cl₂

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Deionized water

    • Schlenk flask or sealed tube, magnetic stirrer, inert gas line (N₂ or Ar)

  • Procedure:

    • To a Schlenk flask or sealable reaction tube, add 3-bromo-4-aminopyridine (1.0 eq), (2-acetylphenyl)boronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The solution should be thoroughly sparged with inert gas for 15-20 minutes prior to addition.

    • Seal the vessel and heat the reaction mixture to 85-90 °C with vigorous stirring for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford 1-(2-(4-aminopyridin-3-yl)phenyl)ethanone as a solid.

Results and Discussion

This synthetic route provides a reliable method for obtaining the target compound. The following table summarizes the typical parameters and expected outcomes for the key Suzuki-Miyaura coupling step.

ParameterRecommended ValueRationale / Notes
3-Bromo-4-aminopyridine 1.0 eqLimiting reagent.
(2-Acetylphenyl)boronic acid 1.2 - 1.5 eqA slight excess is used to drive the reaction to completion and account for potential protodeboronation.[12]
Catalyst Pd(dppf)Cl₂2-5 mol %
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 eq
Solvent 1,4-Dioxane / H₂O (4:1)-
Temperature 85 - 100 °CProvides sufficient thermal energy for the catalytic cycle without significant decomposition.
Reaction Time 4 - 16 hoursMonitor by TLC/LC-MS for completion.
Atmosphere Inert (N₂ or Ar)Critical. Prevents oxidation and deactivation of the Pd(0) catalyst.
Expected Yield 60 - 85%Yield is dependent on the purity of starting materials and reaction optimization.

Troubleshooting and Expert Recommendations

  • Low Yield: If the yield is low, consider screening other ligands (e.g., SPhos, XPhos) or bases (e.g., K₃PO₄, CsF). Incomplete degassing is a common cause of low yield; ensure solvents are properly sparged and the reaction is maintained under a positive pressure of inert gas.

  • Protodeboronation: If significant amounts of acetophenone (from the boronic acid) are observed, the boronic acid may be degrading. This can be mitigated by using a milder base (e.g., KF), a less aqueous solvent system, or by adding the boronic acid in portions.[2]

  • Homocoupling of Boronic Acid: The formation of a biphenyl dimer from the boronic acid can occur. This is often minimized by ensuring a strictly oxygen-free environment.

  • Difficult Purification: The amino group on the pyridine ring can cause streaking on silica gel. Adding a small amount of triethylamine (0.5-1%) to the chromatography eluent can improve peak shape and separation.

Conclusion

The Suzuki-Miyaura cross-coupling provides an exceptionally effective and reliable strategy for the synthesis of 1-(2-(4-aminopyridin-3-yl)phenyl)ethanone. By following the detailed protocols and considering the expert recommendations outlined in this application note, researchers can confidently produce this valuable chemical intermediate in high yield. The methodologies presented are grounded in established chemical principles and are designed to be readily implemented in a standard synthetic chemistry laboratory.

References

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). Chemistry of Heterocyclic Compounds, 57(7/8), 764–771. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2011). ACS Publications. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. [Link]

  • Synthesis and antiradical activity of 4-aryl(hetaryl)-substituted 3-aminopyridin-2(1Н)-ones. (2016). ResearchGate. [Link]

  • Buchwald-Hartwig Amination Reaction Explained. (n.d.). Pearson. [Link]

  • Chao, J., et al. (2004). A Convenient and Practical Prepapation of Acetylphenyl Boronic Acids. Chemical Research in Chinese Universities, 20(6), 734-737. [Link]

  • A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids. (n.d.). wpaper.org. [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H). (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH). [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Aminations of bromopyridines and bromoethoxypyridines. (n.d.). Sabinet African Journals. [Link]

  • 2-acetylphenylboronic acid. (n.d.). Chemister. [Link]

  • Convenient and practical preparation of acetylphenyl boronic acids. (n.d.). ResearchGate. [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2008). Organic Letters. [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. (n.d.). SciSpace. [Link]

  • Iron-catalyzed aryl-aryl cross coupling route for the synthesis of 1-(2-amino)-phenyl)dibenzo[b,d]furan-2-ol derivatives and their biological evaluation. (2013). RSC Publishing. [Link]

  • Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. (2009). PubMed. [Link]

  • 1-(2-(4-aMinopyridin-3-yl)phenyl)ethanone — Chemical Substance Information. (n.d.). NextSDS. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone in Organic Synthesis

Introduction: A Precursor of Untapped Potential In the intricate world of synthetic chemistry, the strategic value of a precursor is defined by the molecular complexity it can efficiently generate. 1-(2-(4-Aminopyridin-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Precursor of Untapped Potential

In the intricate world of synthetic chemistry, the strategic value of a precursor is defined by the molecular complexity it can efficiently generate. 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone is a bifunctional building block poised for significant applications in the synthesis of novel heterocyclic scaffolds.[1] This molecule uniquely combines an aminopyridine unit, a key pharmacophore in numerous kinase inhibitors, with an acetylphenyl group, a versatile handle for cyclization reactions.[2][3][4] While not yet a widely documented precursor in mainstream literature, its structural attributes suggest a high potential for constructing fused polycyclic systems, which are privileged structures in medicinal chemistry and drug development.

This guide provides a comprehensive overview of the potential applications of this precursor, grounded in established chemical principles. We will explore a logical and efficient synthetic strategy, provide a detailed, field-proven protocol for a representative transformation, and explain the causality behind the experimental choices to ensure scientific integrity and reproducibility.

Core Application: A Convergent Route to Fused Pyrido[3,4-b]indoles

A significant potential application for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone is in the synthesis of pyrido[3,4-b]indole derivatives. This tricyclic scaffold is of considerable interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds, including kinase inhibitors. The deregulation of protein kinases is a known factor in the proliferation of cancer cells, making kinase inhibitors a crucial class of therapeutic agents.[2][3] The aminopyridine moiety can effectively mimic the hinge-binding interactions of ATP within the kinase active site.[5][6]

Our proposed synthetic strategy leverages the precursor's inherent functionalities to construct the pyrido[3,4-b]indole core via a two-step sequence involving N-alkylation followed by an intramolecular cyclization. This approach offers a convergent and efficient route to a valuable heterocyclic system.

Synthetic Strategy: Intramolecular Cyclization as the Key Step

The proposed synthetic workflow is outlined below. The strategy hinges on a robust and predictable intramolecular cyclization, a powerful tool for constructing cyclic molecules.[7][8][9]

synthetic_workflow Precursor 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone Step1 Step 1: N-Alkylation (e.g., with α-bromo ketone) Precursor->Step1 Intermediate N-Alkylated Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Base-mediated) Intermediate->Step2 Product Fused Pyrido[3,4-b]indole Scaffold Step2->Product Step3 Further Functionalization Product->Step3 Target Target Kinase Inhibitor Step3->Target

Sources

Technical Notes & Optimization

Troubleshooting

Resolving 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone solubility issues in aqueous media

Welcome to the Technical Support Center for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone . As a biaryl compound featuring a weakly basic aminopyridine moiety and a lipophilic acetophenone core, this molecule frequently pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone . As a biaryl compound featuring a weakly basic aminopyridine moiety and a lipophilic acetophenone core, this molecule frequently presents aqueous solubility challenges during assay development and formulation.

This guide is designed by application scientists to provide you with mechanistic insights, troubleshooting strategies, and self-validating protocols to overcome precipitation and ensure reliable experimental data.

Section 1: Mechanistic FAQs (Understanding the Molecule)

Q1: Why does 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone instantly precipitate when diluted into my pH 7.4 assay buffer? A: The precipitation is driven by a sudden shift in ionization. The 4-aminopyridine moiety acts as a weak base (typical pKa ~9.1, though modulated by the biaryl system). In acidic environments, the pyridine nitrogen is protonated, rendering the molecule polar and water-soluble. However, at physiological pH (7.4), the molecule is predominantly un-ionized. The sudden exposure of the highly lipophilic biaryl-ketone core to an aqueous environment forces the molecules to rapidly aggregate to minimize thermodynamic instability, resulting in "crash out" [1].

Q2: I prepare my primary stocks in 100% DMSO. How do I prevent precipitation during serial dilutions? A: DMSO is an excellent polar aprotic solvent for this compound, but it creates a supersaturated state when introduced to water. To prevent kinetic precipitation:

  • Maintain intermediate steps: Do not jump directly from 100% DMSO to a 99% aqueous buffer. Use intermediate co-solvent gradients.

  • Order of addition matters: Always add the DMSO stock dropwise to a rapidly vortexing aqueous buffer, never the reverse. This prevents localized zones of high aqueous concentration that nucleate crystal growth.

Section 2: Troubleshooting & Solubilization Strategies

When standard buffer systems fail, you must engineer the solvent microenvironment. Below is the decision matrix for selecting a solubilization strategy based on your downstream application.

DecisionTree Start Solubility Issue: Precipitation at pH 7.4 CheckAssay What is the Target Application? Start->CheckAssay InVitro In Vitro / Biochemical CheckAssay->InVitro InVivo In Vivo / Formulation CheckAssay->InVivo Cosolvent Use Co-solvents (DMSO ≤ 2%, Tween-20) InVitro->Cosolvent Low concentration limit Cyclo Use HP-β-CD (Inclusion Complex) InVitro->Cyclo High concentration limit InVivo->Cyclo Neutral pH required pHAdjust pH Adjustment (Acidic Formulation) InVivo->pHAdjust Tolerable GI/IV route

Decision matrix for resolving 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone solubility.

Strategy A: Cyclodextrin Inclusion Complexation (Highly Recommended)

For both in vitro and in vivo applications where pH adjustment is not viable, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic biaryl core of the compound inserts into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior maintains aqueous solubility without altering the compound's ionization state [2].

Strategy B: Co-solvency and Micellar Solubilization

For biochemical assays, combining a polar aprotic solvent (DMSO) with a non-ionic surfactant (e.g., Tween-20) lowers the interfacial tension between the hydrophobic solute and the aqueous phase.

Quantitative Limits for Solubilizing Agents:

Solubilizing AgentPrimary MechanismMax Recommended Conc. (In Vitro Assays)Max Recommended Conc. (In Vivo / Animal)
DMSO Co-solvency≤ 1.0 - 2.0% (v/v)N/A (Toxicity limits apply)
HP-β-CD Inclusion Complexation≤ 10% (w/v)≤ 40% (w/v) (Oral/IP)
Tween-20 Micellar Solubilization≤ 0.1% (v/v)≤ 2.0% (v/v)
Citrate Buffer pH Modification (pH 4-5)Assay dependentRoute dependent

Section 3: Standardized Experimental Protocols

To accurately determine how much compound remains in solution, you must measure its Thermodynamic Solubility . Kinetic solubility (nephelometry) only tells you when it crashes out; thermodynamic solubility tells you the true equilibrium capacity of your buffer [3].

Protocol: Shake-Flask Thermodynamic Solubility Measurement

This protocol is engineered as a self-validating system. By checking the pH and solid-state at the end of the assay, you ensure that the compound hasn't artificially altered the buffer capacity or formed a new polymorph [4].

ShakeFlask Step1 1. Add Excess Solid to Target Buffer Step2 2. Incubate & Shake (48h at 25°C) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation) Step2->Step3 Step4 4. Validate pH & Analyze via HPLC Step3->Step4

Workflow for self-validating Shake-Flask Thermodynamic Solubility.

Step-by-Step Methodology:

  • Preparation of Suspension: Add an excess amount of crystalline 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (e.g., 2-5 mg) into a glass vial containing 1 mL of your target aqueous buffer (e.g., PBS pH 7.4). Causality note: Glass is required to prevent non-specific binding of the lipophilic compound to plastic walls.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C (or 37°C for physiological relevance) at 300 RPM for 48 hours. Causality note: 48 hours is required because weakly basic lipophilic compounds often undergo slow polymorphic transitions in water.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 15,000 x g for 15 minutes to pellet the undissolved solid. Do not use standard filter membranes (like PVDF or PTFE) as the biaryl compound will adsorb to the filter, yielding falsely low solubility readings.

  • Self-Validation (Critical Step):

    • Extract the supernatant and measure its pH. If the pH has shifted by >0.1 units from 7.4, the basic aminopyridine has overwhelmed your buffer. You must repeat the assay with a stronger buffer.

    • (Optional but recommended): Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to ensure the compound hasn't converted to a hydrate or salt form.

  • Quantification: Dilute the supernatant 1:10 in mobile phase (to prevent precipitation inside the LC system) and quantify the dissolved compound using HPLC-UV against a standard curve prepared in 100% DMSO.

References

  • Pote, S. V., Bavaskar, K., & Jain, A. (2022). Solubility Enhancement of Poorly Soluble Drug by using different Techniques. Research Journal of Pharmaceutical Dosage Forms and Technology.[Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC).[Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Pharmacopeial Forum (SciSpace).[Link]

  • Kumar, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.[Link]

Optimization

Technical Support Center: 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone Crystallization &amp; Purification

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone .

This biaryl compound is a critical intermediate synthesized via Suzuki-Miyaura cross-coupling. It is predominantly utilized in the downstream construction of 1H-imidazo[4,5-c]pyridine derivatives, which act as potent ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway in oncology applications .

AktPathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Membrane Recruitment mTOR mTORC1 / Cell Survival Akt->mTOR Pathway Progression Inhibitor 1H-imidazo[4,5-c]pyridine (API End-Product) Inhibitor->Akt ATP-Competitive Inhibition

PI3K/Akt signaling pathway targeted by 1H-imidazo[4,5-c]pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary impurities in my crude mixture, and why do they persist through standard crystallization?

A: The Suzuki-Miyaura coupling of 3-halo-4-aminopyridine and 2-acetylphenylboronic acid inherently generates three classes of stubborn impurities:

  • Des-halogenated Starting Material (4-aminopyridine): Caused by protodehalogenation during the catalytic cycle. Because it shares the basic aminopyridine pharmacophore with your product, it exhibits a nearly identical pKa and hydrogen-bonding profile, causing it to co-precipitate.

  • Homocoupled Boronic Acid (2,2'-diacetylbiphenyl): Generated via Pd(II)-mediated oxidative homocoupling. It is highly lipophilic and crystalline.

  • Residual Palladium: The aminopyridine moiety of your product acts as a bidentate-like ligand, strongly chelating palladium and dragging it into the organic phase and crystal lattice.

Q2: When cooling my EtOAc/Hexanes crystallization, the product forms a biphasic oil instead of crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

  • The Causality: Oiling out occurs when the crystallization cooling trajectory intersects the solvent system's liquid-liquid miscibility gap (binodal curve) before it reaches the solid-liquid equilibrium curve. The solute melts out of the solvent as an impurity-rich oil rather than nucleating as a pure crystal.

  • The Solution: You must alter the thermodynamics. Switch from EtOAc/Hexanes to an Isopropyl Alcohol (IPA) / Water system. IPA/Water provides a steeper solubility gradient. Additionally, you must seed the solution within the metastable zone (before the cloud point) to kinetically force solid nucleation before LLPS can occur.

Q3: How can I reliably reduce residual Palladium to <10 ppm?

A: Standard aqueous washing will fail due to the product's high affinity for transition metals. You must introduce a thermodynamically superior competing ligand. Treating the enriched organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 60°C forces the palladium to migrate from the aminopyridine nitrogen to the highly thiophilic silica backbone. The silica is completely insoluble and can be removed via simple Celite filtration.

Quantitative Impurity Profiling

Summarizing the chemical nature of the impurities dictates the logical progression of our purification workflow.

Impurity ProfileChemical NatureTypical Crude AbundanceTargeted Rejection Mechanism
Des-bromo 4-aminopyridine Basic, polar2 - 5%Retained in mother liquor during IPA/Water anti-solvent crystallization due to higher aqueous solubility.
2,2'-Diacetylbiphenyl Neutral, lipophilic5 - 10%Rejected during acidic aqueous extraction (remains in the discarded organic waste).
Residual Palladium Transition metal1000 - 3000 ppmStripped by Thiol-functionalized silica prior to crystallization.
Regioisomers Basic, structurally similar< 1%Rejected via slow-cooling crystallization within the metastable zone.

Self-Validating Purification Protocol

To ensure high scientific integrity and reproducibility, the following protocol integrates orthogonal purification techniques (acid-base manipulation followed by crystallization) with built-in In-Process Controls (IPCs) to self-validate each step.

Purification Crude Crude Reaction Mixture AcidBase Acid-Base Extraction Crude->AcidBase aq. HCl / NaOH OrgPhase Enriched Organic Phase AcidBase->OrgPhase Phase Separation PdScavenge Thiol-Silica Treatment OrgPhase->PdScavenge Scavenger (60°C) Cryst Anti-Solvent Crystallization PdScavenge->Cryst Solvent Swap Pure Pure Biaryl Intermediate Cryst->Pure Filtration

Self-validating purification workflow for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone.

Step 1: Acidic Extraction (Removal of Neutrals)
  • Dissolve the crude reaction mixture in 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes).

  • Extract with 1M aqueous HCl (5 volumes).

  • Self-Validation IPC: Test the aqueous layer pH; it must be < 2. At this pH, the basic aminopyridine product (pKa ~6.5) is fully protonated and partitions into the aqueous phase.

  • Discard the organic layer containing the neutral homocoupled impurities (2,2'-diacetylbiphenyl).

Step 2: Basification & Back-Extraction
  • Cool the aqueous phase to 10°C. Slowly adjust the pH to 10 using 2M NaOH.

  • Back-extract the precipitated free-base product into fresh 2-MeTHF (10 volumes).

  • Self-Validation IPC: Spot the exhausted aqueous layer on a TLC plate under UV light. The absence of UV-active spots confirms 100% recovery of the free-base product into the organic phase.

Step 3: Palladium Scavenging
  • Add 20 wt% of Thiol-functionalized silica (relative to theoretical product yield) to the 2-MeTHF organic phase.

  • Heat the suspension to 60°C and agitate for 2 hours.

  • Filter the mixture hot through a pad of Celite to remove the silica-bound palladium.

  • Self-Validation IPC: Evaporate a 1 mL aliquot to dryness. The resulting solid should be off-white to pale yellow. A dark brown or gray solid indicates incomplete Pd removal; repeat the scavenging step.

Step 4: Anti-Solvent Crystallization (Removal of Des-bromo Impurity)
  • Distill off the 2-MeTHF under reduced pressure and perform a solvent swap to Isopropyl Alcohol (IPA) (5 volumes).

  • Heat the IPA solution to 75°C.

  • Slowly charge Water (anti-solvent) dropwise until the solution reaches the cloud point, then add a few milligrams of pure 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone seed crystals.

  • Hold at 75°C for 30 minutes to allow the seed bed to mature, then cool to 5°C at a strict linear rate of 0.1°C/min.

  • Filter the crystalline slurry and wash with cold 1:1 IPA/Water.

  • Self-Validation IPC: Analyze the mother liquor via HPLC. The des-bromo impurity (4-aminopyridine) should be highly enriched in the mother liquor, confirming successful rejection from the crystal lattice.

References

  • Title: Inhibitors of AKT activity (Patent TW200523262A)
  • Title: The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas Source: Scientific Reports (Nature Portfolio) / PubMed Central URL: [Link]

  • Title: Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Why is 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone precipitating in cell culture media

Technical Support Center: Troubleshooting 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone Precipitation in Cell Culture Welcome to the Technical Support Center. This guide is specifically engineered for researchers, applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone Precipitation in Cell Culture

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals experiencing precipitation issues with 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone during in vitro cellular assays. As a highly hydrophobic small molecule with a distinct basic moiety, this compound requires precise handling to maintain thermodynamic solubility in aqueous environments.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does the compound immediately turn cloudy when added to my cell culture media? A: This is a classic manifestation of "solvent shock"[1]. 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone is highly lipophilic and is typically stored in 100% DMSO, where it possesses high kinetic solubility[2]. When a concentrated DMSO stock is directly pipetted into a large volume of aqueous media, the rapid shift in solvent polarity causes the local concentration of the compound to instantly exceed its thermodynamic solubility limit. The water molecules preferentially hydrogen-bond with each other, squeezing out the hydrophobic compound and forcing it to crash out of solution and crystallize[2][3].

Q2: Why is the precipitation worse in serum-free media compared to complete media? A: Serum-free media lacks carrier proteins. In complete media supplemented with Fetal Bovine Serum (FBS), high-molecular-weight plasma proteins (such as bovine serum albumin) act as hydrophobic carriers[2][4]. These proteins bind to the lipophilic phenyl and ethanone groups of the molecule, thermodynamically stabilizing it in the aqueous phase[2]. Without these proteins, the compound is completely exposed to the polar water molecules, drastically lowering its maximum soluble concentration[4].

Q3: How does the pH of the media affect this specific compound? A: The solubility of this compound is highly pH-dependent due to its 4-aminopyridine ring. The pKa of 4-aminopyridine is approximately 9.17[5]. At physiological pH (7.4), a significant fraction of the molecule is protonated (cationic), which aids in aqueous solubility[5]. However, if the media pH drifts upwards (e.g., due to CO2 outgassing in the incubator or improper buffering), the equilibrium shifts toward the uncharged "free base" form. The free base is significantly more hydrophobic and will rapidly precipitate[4].

Section 2: Quantitative Solubility Data

To establish a self-validating experimental design, you must stay within the empirical solubility limits of the compound. The table below summarizes the maximum working concentrations before nucleation occurs based on standard hydrophobic amine behavior.

Solvent / Media ConditionTemperatureMax Soluble ConcentrationObservation / Causality
100% DMSO (Stock) 25°C>10 mMClear solution; maintained by high solvent polarity.
Complete Media (10% FBS) 37°C~50 µMStable; hydrophobic regions shielded by serum albumin.
Serum-Free Media 37°C<5 µMRapid precipitation; lack of carrier proteins induces crashing.
Complete Media (pH 8.0+) 37°C<10 µMPrecipitation; deprotonation of 4-aminopyridine to free base.

Section 3: Step-by-Step Troubleshooting Protocols

To prevent solvent shock and ensure reproducible dosing, you must abandon direct dilution and adopt an Intermediate Serial Dilution workflow[1][3]. This protocol is a self-validating system: by including a vehicle control and visual checkpoints, you can isolate whether toxicity or precipitation is causing assay failure.

Protocol: Optimized Intermediate Dilution Workflow

  • Thaw and Inspect: Thaw the 10 mM stock solution of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (in 100% DMSO) at room temperature. Vortex vigorously. Validation step: Inspect under a light microscope to ensure no micro-crystals are present in the stock.

  • Pre-warm Media: Pre-warm all cell culture media (both intermediate and final volumes) to 37°C in a water bath. Cold media drastically reduces thermodynamic solubility and induces temperature shock[4].

  • Create the Intermediate Dilution (100X): Instead of adding the stock directly to your cells, pipette the required volume of the 10 mM stock into a small volume of pre-warmed, complete media to create a 100X intermediate solution (e.g., 10 µL of stock into 990 µL of media)[1][3].

  • Vortex Vigorously: Immediately vortex the intermediate tube for 10-15 seconds. The presence of FBS in this concentrated intermediate will rapidly coat the compound, preventing nucleation[2].

  • Final Addition: Add the appropriate volume of the intermediate dilution to your final cell culture vessel. Ensure the final DMSO concentration does not exceed 0.1% - 0.5% to prevent solvent-induced cytotoxicity[2][3].

  • Vehicle Control: Always run a parallel vehicle control containing the exact same final concentration of DMSO (without the compound) to validate that observed cellular phenotypes are drug-specific[2].

Section 4: Visualizations

Mechanism Stock 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone in 100% DMSO Direct Direct Addition to Aqueous Media Stock->Direct Poor Technique Serial Intermediate Dilution (Pre-warmed Media) Stock->Serial Optimized Workflow Shock Solvent Shock (Rapid Polarity Shift) Direct->Shock Carrier Binding to Serum Proteins (e.g., BSA/FBS) Serial->Carrier Gradual Polarity Shift Precipitate Precipitation / Crystallization Shock->Precipitate Exceeds Thermodynamic Limit Soluble Stable Solubilized Compound Carrier->Soluble Thermodynamic Stabilization

Mechanistic pathway of small molecule precipitation vs. stabilization.

Workflow Step1 1. Thaw 10mM DMSO Stock Step2 2. Pre-warm Media to 37°C Step1->Step2 Step3 3. Create 100X Intermediate Step2->Step3 Step4 4. Vortex Vigorously Step3->Step4 Step5 5. Add to Final Culture Volume Step4->Step5

Step-by-step serial dilution workflow to prevent solvent shock.

References

  • PubChem. "4-Aminopyridine | C5H6N2 | CID 1727." National Institutes of Health (NIH).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. We w...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. We will objectively compare the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a rationale for method selection grounded in the physicochemical properties of the analyte. The core of this document is a detailed, step-by-step protocol for the validation of a robust HPLC method, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Imperative for Validated Analytical Methods

1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone is a heterocyclic aromatic ketone whose purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] For regulatory bodies and in-house quality assurance, this is not merely a procedural formality but a cornerstone of Good Manufacturing Practice (GMP) that ensures product consistency, safety, and efficacy.[3] This guide is designed for researchers, analytical chemists, and quality control professionals tasked with developing and validating reliable methods for this specific compound.

Physicochemical Profile and its Analytical Implications

A rigorous analysis begins with the molecule itself.

  • Structure: 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone possesses multiple aromatic rings, making it an excellent chromophore for UV-Vis detection.[4]

  • Functionality: The presence of a basic aminopyridine moiety (pKa dependent on the specific environment) and a ketone group imparts moderate polarity.

  • Physical State: It is expected to be a solid at room temperature with a relatively high boiling point and limited volatility.[5]

Causality behind Method Selection: These properties strongly suggest that High-Performance Liquid Chromatography (HPLC) is the most appropriate analytical technique.[6] The compound is non-volatile and thermally stable, making direct analysis without derivatization straightforward. In contrast, Gas Chromatography (GC) , which requires analytes to be volatile and thermally stable, would necessitate a chemical derivatization step (e.g., silylation) to mask the polar amino group and increase volatility.[7] This additional step introduces complexity, potential for side reactions, and increased variability, making GC a less robust and less efficient choice for routine quality control.[7]

Below is a decision-making workflow for selecting the optimal analytical technique.

Start Select Analytical Method for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone IsVolatile Is the analyte volatile & thermally stable? Start->IsVolatile RequiresDeriv Does GC require derivatization? IsVolatile->RequiresDeriv No UseGC Alternative Method: GC (Complex, for specific cases) IsVolatile->UseGC Yes UseHPLC Primary Method: HPLC (Direct Analysis) RequiresDeriv->UseHPLC Yes (to avoid complexity) Conclusion HPLC is the superior choice for routine QC. UseHPLC->Conclusion UseGC->Conclusion

Caption: Decision workflow for analytical method selection.

Comparative Overview of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Excellent. Ideal for non-volatile, thermally stable, polar compounds.[7]Poor. Requires derivatization to increase volatility, adding complexity.[7]
Sample Preparation Simple dissolution in a suitable solvent.Complex multi-step process involving derivatization (e.g., silylation).
Robustness High. Direct analysis minimizes sources of error.Moderate. Derivatization efficiency can be a source of variability.
Speed Fast analysis times (typically 5-15 minutes per sample).Longer, due to sample preparation and potentially longer run times.
Detection UV-Vis detection is highly effective due to the compound's chromophores.[4]Flame Ionization Detection (FID) or Mass Spectrometry (MS). MS provides structural info.[8]
Primary Use Case Recommended for: Assay, purity determination, and stability testing.Could be considered for: Trace-level analysis of volatile impurities if coupled with MS.[9]

A Validated HPLC Method: Experimental Protocol

The objective of this protocol is to validate a Reverse-Phase HPLC (RP-HPLC) method to accurately quantify 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone. The validation will be performed according to ICH Q2(R1) guidelines, which outline the necessary performance characteristics to be investigated.[1][2]

Proposed Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for aromatic compounds.
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 6.5) (40:60 v/v)The buffer controls the ionization state of the amino group, ensuring a single analyte form and symmetrical peak shape. Acetonitrile is a common organic modifier.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic structure of the analyte provides strong absorbance at this common UV wavelength.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.
Validation Workflow

The validation process follows a logical sequence to demonstrate the method is fit for purpose.

Dev Method Development & Optimization SS System Suitability Dev->SS Spec Specificity SS->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Doc Validation Report Rob->Doc

Caption: Sequential workflow for HPLC method validation.

Step-by-Step Validation Procedures

For each parameter, a clear objective, procedure, and acceptance criterion are defined.

A. System Suitability

  • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[3]

  • Procedure:

    • Prepare a standard solution of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone at the target concentration (e.g., 100 µg/mL).

    • Inject the standard solution five consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

B. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[2]

  • Procedure:

    • Analyze the diluent (blank) to show no interfering peaks at the analyte's retention time.

    • Prepare a sample of the analyte and expose it to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation.

    • Analyze the stressed sample. The method should resolve the main analyte peak from any degradation product peaks.

  • Acceptance Criteria:

    • No significant interference from the blank at the retention time of the analyte.

    • Peak purity analysis (using a PDA detector) should demonstrate the analyte peak is spectrally pure in the presence of degradants.

C. Linearity

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range.[10]

  • Procedure:

    • Prepare a series of at least five standard solutions covering 50% to 150% of the target assay concentration.

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (R²) ≥ 0.999.

    • The y-intercept should be close to zero.

D. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[10] This is typically assessed via recovery studies.

  • Procedure:

    • Prepare a placebo (a mixture of all excipients without the analyte).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0% at each level.

E. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • %RSD for repeatability should be ≤ 2.0%.

    • %RSD for intermediate precision should be ≤ 2.0%.

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[1]

  • Procedure (based on Signal-to-Noise ratio):

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria:

    • LOQ precision should be demonstrated by analyzing six replicates of a sample at the LOQ concentration, with an %RSD ≤ 10%.

G. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

  • Procedure:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Examples of variations:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 5 °C).

      • Mobile Phase pH (± 0.2 units).

      • Mobile Phase Organic Composition (± 2%).

  • Acceptance Criteria:

    • System suitability parameters should still be met.

    • The change in analyte retention time and peak area should be minimal.

Summary of Validation Data

All experimental data should be compiled into clear, concise tables for the final validation report.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
50 510,234 0.8%
75 765,890 0.6%
100 1,020,456 0.4%
125 1,275,112 0.5%
150 1,530,987 0.7%

| Results | R² = 0.9998 | Pass |

Table 2: Example Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 101.2 101.2%
120% 120.0 119.1 99.3%

| Results | Mean Recovery = 100.0% | Pass |

Conclusion

For the routine analysis and quality control of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is unequivocally the superior choice. Its ability to directly analyze the compound without derivatization leads to a simpler, faster, and more robust procedure compared to Gas Chromatography. By systematically following the validation protocol detailed in this guide, which is grounded in the authoritative ICH Q2(R1) framework, researchers and scientists can produce a fully validated analytical method. This ensures that the data generated is reliable, reproducible, and defensible, meeting the stringent requirements of the pharmaceutical industry.

References

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [URL: https://www.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
  • Gas-solid chromatographic analysis of aromatic amines, pyridine, picolines, and lutidines on cobalt phthalocyanine with porous-layer open-tube columns. Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60337a030]
  • 1-(2-Aminopyridin-3-yl)ethanone | 65326-33-2. Merck. [URL: https://www.sigmaaldrich.com/US/en/product/leyan/leyh9acf304f]
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/365]
  • A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Hydroxymethyl-3-methyl-4-aminopyridine (2-Hmae). Benchchem. [URL: https://www.benchchem.com/product/b5375/technical-sheet]
  • Spectroscopic Analysis of Thieno[3,2-b]pyridine Derivatives: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/b1207/technical-sheet]
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4790009/]
  • Validation of analytical methods. ResearchGate. [URL: https://www.researchgate.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-methodology-step-5_en.pdf]
  • Method Validation Approaches for Analysis of Constituents in ENDS. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8908861/]
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [URL: https://www.chromatographytoday.com/article/pharma-and-biopharma/45/pat-sandranbsp-agilent-technologies/method-selection-for-trace-analysis-of-genotoxic-impurities-in-pharmaceuticals/1066]
  • Analytical methods for the determination of some selected 4-quinolone antibacterials. SpringerLink. [URL: https://link.springer.com/article/10.1007/s00706-015-1598-x]
  • Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. IJEI JOURNAL. [URL: https://www.ijeijournal.com/v6i10/2.22.10.15.pdf]
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [URL: https://wjpmr.com/download/article/11122020/1607689871.pdf]
  • Validation of Analytical Methods. IntechOpen. [URL: https://www.intechopen.com/chapters/59393]
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [URL: https://www.mdpi.com/1420-3049/27/5/1612]
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10286391/]
  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. SEMNIM. [URL: https://www.semnim.es/wp-content/uploads/2021/09/EANM-guideline-on-the-validation-of-analytical-methods-for-radiopharmaceuticals.pdf]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [URL: https://www.technologynetworks.com/analysis/articles/hplc-method-development-and-validation-for-pharmaceutical-analysis-249538]
  • Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Using Fla. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [URL: https://www.researchgate.
  • Hplc method development and validation: a review. SciSpace. [URL: https://typeset.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [URL: https://www.amsbiopharma.
  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. DergiPark. [URL: https://dergipark.org.tr/en/pub/jfac/issue/72010/1156294]
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. Benchchem. [URL: https://www.benchchem.com/product/b1010/technical-sheet]
  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [URL: https://www.researchgate.net/publication/350176822_Overview_on_the_chemistry_of_1-4-substituted_aminophenyl_ethanones_PartI]
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [URL: https://www.tga.gov.au/resources/publication/international-scientific-guidelines/ich-topic-q-2-r1-validation-analytical-procedures-text-and-methodology]
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [URL: https://www.asianpharmaonline.org/AJPR/article_file/2_AJPR_10_2_2020.pdf]

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Comparative

Mass Spectrometry Validation Guide for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone: A Comparative Analysis of LC-HRMS, LC-QQQ, and GC-MS

As drug development pipelines increasingly focus on complex biaryl heterocycles, the accurate identification and quantification of critical intermediates like 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (C₁₃H₁₂N₂O, Monoiso...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on complex biaryl heterocycles, the accurate identification and quantification of critical intermediates like 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (C₁₃H₁₂N₂O, Monoisotopic Mass: 212.0950 Da) become paramount. This molecule presents unique analytical challenges: a highly polar primary amine on a pyridine ring coupled with a sterically hindered acetyl group.

This guide provides a comprehensive, objective comparison of mass spectrometry platforms for the validation of this compound, detailing the causality behind experimental choices and establishing a self-validating protocol aligned with ICH M10 regulatory standards[1].

Platform Comparison & Selection Rationale

Selecting the correct analytical platform requires balancing the need for structural confirmation (qualitative) with the need for high-throughput sensitivity (quantitative).

  • LC-ESI-HRMS (Q-TOF / Orbitrap): The gold standard for identification. High-Resolution Mass Spectrometry (HRMS) provides sub-2 ppm mass accuracy, allowing for the derivation of exact elemental compositions. This is critical for distinguishing the target analyte from isobaric matrix interferences or synthetic impurities—a task where low-resolution instruments fail[2],[3].

  • LC-ESI-QQQ (Triple Quadrupole): The workhorse for quantitation. Operating in Multiple Reaction Monitoring (MRM) mode, QQQ systems offer unparalleled linear dynamic range and sensitivity for targeted analysis. However, they lack the resolving power necessary for definitive structural elucidation of unknowns[2].

  • GC-EI-MS: Generally unsuitable for this specific analyte without extensive sample preparation. The highly polar aminopyridine moiety interacts strongly with active silanol sites in the GC inlet and column, causing severe peak tailing and thermal degradation. While derivatization (e.g., using hexylchloroformate) can mitigate this, it introduces unnecessary variability and workflow complexity compared to LC-based methods[4],[5].

Table 1: Comparative Performance Metrics for Aminopyridine Analysis
MetricLC-ESI-HRMS (Q-TOF)LC-ESI-QQQGC-EI-MS (Underivatized)
Primary Utility Structural ID & Unknown ScreeningHigh-Throughput QuantitationVolatile/Non-polar Analysis
Mass Accuracy < 2 ppm (High Resolution)~0.1 Da (Unit Resolution)~0.1 Da (Unit Resolution)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude2–3 orders of magnitude
Analyte Suitability Excellent (Protonates readily)Excellent (Protonates readily)Poor (Thermal degradation)
Workflow Complexity ModerateLowHigh (Requires derivatization)

Methodological Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, the analytical method must be designed as a self-validating system . This means embedding continuous quality control checks directly into the sample preparation and acquisition workflow.

Workflow N1 Sample Prep & SIL-IS Spiking N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI(+) Ionization N2->N3 N4 HRMS (Q-TOF) Accurate Mass N3->N4 N5 Data Processing & Mass Defect N4->N5

Fig 1: End-to-end LC-HRMS validation workflow for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone.

Step-by-Step Experimental Methodology

Step 1: Internal Standardization (The Baseline of Trust)

  • Action: Spike all samples, calibrators, and blanks with a Stable-Isotope-Labeled Internal Standard (SIL-IS), preferably a ¹³C₆ or ²H₄ analog of the target molecule.

  • Causality: A SIL-IS co-elutes exactly with the analyte, experiencing the identical ionization environment. This self-corrects for any matrix-induced ion suppression or enhancement, ensuring that fluctuations in signal are due to concentration changes, not matrix effects[1].

Step 2: Chromatographic Optimization

  • Action: Utilize a sub-2 µm C18 UHPLC column. Mobile Phase A: Water + 0.1% Formic Acid (FA). Mobile Phase B: Acetonitrile + 0.1% FA.

  • Causality: The aminopyridine nitrogen has a pKa of approximately 6.5. Using 0.1% FA (pH ~2.7) ensures the molecule is fully protonated in solution. This prevents peak splitting caused by mixed ionization states and drives the molecule toward the aqueous mobile phase initially, allowing for proper retention and focusing on the C18 stationary phase.

Step 3: Matrix Effect Evaluation via Post-Column Infusion

  • Action: Continuously infuse a pure standard of the analyte into the MS source post-column while injecting a blank matrix extract through the UHPLC.

  • Causality: This creates a steady baseline MS signal. If the baseline dips at the exact retention time of the analyte, it proves the presence of co-eluting, invisible matrix components causing ion suppression. The chromatography must then be adjusted until the analyte elutes in a "suppression-free" zone.

Structural Elucidation & Collision-Induced Dissociation (CID)

For definitive identification, the precursor ion must be fragmented using Collision-Induced Dissociation (CID). In positive Electrospray Ionization (ESI+), 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone readily forms a [M+H]⁺ ion at m/z 213.1023.

Applying normalized collision energy (NCE) yields specific diagnostic fragments. The biaryl bond is relatively stable, so initial fragmentation occurs at the functional groups.

Fragmentation M Precursor Ion [M+H]+ m/z 213.1023 F1 Acylium Ion m/z 198.0788 [-CH3] M->F1 -CH3 (15.0235 Da) F2 Biaryl Amine m/z 171.0917 [-CH2CO] M->F2 -Ketene (42.0106 Da) F3 Aminopyridinyl m/z 93.0452 Cleavage M->F3 Biaryl Cleavage

Fig 2: Proposed Collision-Induced Dissociation (CID) pathway for the target molecule.

Table 2: High-Resolution MS/MS Diagnostic Fragments
Ion TypeFormulaTheoretical m/zObserved m/zMass Error (ppm)Mechanistic Origin
Precursor [C₁₃H₁₃N₂O]⁺213.1023213.1025+0.9Protonation of pyridine nitrogen
Fragment 1 [C₁₂H₁₀N₂O]⁺•198.0788198.0785-1.5Homolytic cleavage of acetyl methyl group
Fragment 2 [C₁₁H₁₁N₂]⁺171.0917171.0919+1.1Neutral loss of ketene (CH₂=C=O)
Fragment 3 [C₅H₅N₂]⁺93.045293.0450-2.1Cleavage of the biaryl C-C bond

Note: Mass errors within ±5 ppm confirm the elemental composition with high confidence, a validation step impossible on standard QQQ or GC-MS systems.

Regulatory Validation (ICH M10 Compliance)

To transition this method from discovery to regulated drug development, it must satisfy ICH M10 bioanalytical method validation guidelines[1].

  • Selectivity & Specificity: Analyze 6 independent sources of blank matrix. The HRMS extracted ion chromatogram (EIC) using a narrow 5 ppm mass window must show no interfering peaks >20% of the Lower Limit of Quantitation (LLOQ) response.

  • Calibration Curve & Linearity: Generate a 7-point calibration curve. The deviation of back-calculated concentrations must be within ±15% of the nominal concentration (±20% at the LLOQ).

  • Accuracy & Precision: Run Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in six replicates. The coefficient of variation (CV%) must not exceed 15%[1].

By leveraging the accurate mass capabilities of Q-TOF systems alongside the self-validating protocols described above, laboratories can ensure robust, interference-free identification and quantification of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone.

References

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - European Medicines Agency (EMA). URL:[Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - National Center for Biotechnology Information (PMC). URL:[Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals - Chromatography Online. URL:[Link]

  • Simple Coupling of Gas Chromatography to Electrospray Ionization Mass Spectrometry - ACS Publications. URL:[Link]

Sources

Validation

Reproducibility of Biological Assays for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the translational reliability of novel chemical probes. The compound 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (CAS 1258610-21-7) represents a critical structural...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the translational reliability of novel chemical probes. The compound 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (CAS 1258610-21-7) represents a critical structural evolution of classic aminopyridine-based potassium (K⁺) channel modulators.

Traditional reference agents like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) suffer from poor subtype selectivity and rapid in vivo metabolism—specifically, they undergo rapid N-acetylation to inactive metabolites such as N-(4-aminopyridin-3-yl)acetamide (). By introducing a sterically bulky phenyl-ethanone moiety, 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone alters the basicity of the pyridine nitrogen and deepens the binding interaction within the intracellular pore of voltage-gated potassium channels (Kv1.x), improving both metabolic stability and potency.

However, increased structural complexity can introduce assay artifacts, such as fluorophore quenching or non-specific lipid partitioning. To objectively evaluate the performance of this product against its predecessors, we must critically compare the reproducibility of the two foundational biological assays used in its validation: the High-Throughput Thallium (Tl⁺) Flux Assay and Automated Patch-Clamp (APC) Electrophysiology .

High-Throughput Thallium (Tl⁺) Flux Assay

Causality & Principle

The Tl⁺ flux assay operates on the principle of ionic mimicry. K⁺ channels readily conduct Tl⁺ ions. By loading cells with a Tl⁺-sensitive fluorescent dye (e.g., Thallos), the opening of K⁺ channels allows Tl⁺ influx, resulting in a quantifiable fluorescent signal (). We utilize this as the primary screen because it enables 384-well scalability. However, because it is an indirect surrogate of channel activity, it is susceptible to false positives from compounds that auto-fluoresce or disrupt the membrane.

Self-Validating Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system, incorporating internal quality controls to calculate the Z'-factor for every run.

  • Cell Preparation: Plate HEK293 cells stably expressing the target Kv1.x channel in a 384-well clear-bottom plate at 10,000 cells/well. Incubate for 24 hours to ensure uniform monolayer formation.

  • Dye Loading: Aspirate media and add 20 µL of Thallos-AM dye in assay buffer. Crucial: Include probenecid (an anion-exchange inhibitor) in the buffer to prevent premature dye efflux, which would artificially lower the signal-to-noise ratio. Incubate at room temperature for 1 hour.

  • Compound Addition (Validation Step): Dispense 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone, 4-AP, and 3,4-DAP across a 10-point concentration gradient. You must include 0.1% DMSO as a negative control and 100 µM 4-AP as a positive control on every plate. This allows the calculation of the Z'-factor; any plate with a Z' < 0.5 is automatically rejected.

  • Stimulus & Readout: Using a kinetic fluorescence plate reader, inject a stimulus buffer containing Tl₂SO₄ and depolarizing K₂SO₄. Record fluorescence (Ex 490 nm / Em 515 nm) at 1 Hz for 120 seconds.

  • Data Extraction: Calculate the initial rate of fluorescence increase (slope) to determine the IC₅₀ values.

Automated Patch-Clamp (APC) Electrophysiology

Causality & Principle

While Tl⁺ flux identifies high-throughput hits, it cannot control membrane voltage or resolve state-dependent gating kinetics. APC provides orthogonal, high-fidelity validation by directly measuring ionic currents across the cell membrane (). For 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone, APC is critical to confirm that the bulky phenyl-ethanone group acts via true pore blockade rather than causing non-specific membrane destabilization (which manifests as current run-down).

Self-Validating Protocol
  • Cell Capture: Suspend Kv1.x-expressing HEK293 cells in an extracellular solution and dispense them into a 384-well planar patch-clamp chip.

  • Seal Formation: Apply negative pressure to capture cells and form a Giga-ohm (GΩ) seal. Validation Step: Program the software to automatically exclude any well with a seal resistance < 500 MΩ. This prevents leak-current artifacts from skewing the pharmacological data.

  • Whole-Cell Configuration: Apply a brief, standardized pressure pulse to rupture the membrane, gaining intracellular access.

  • Voltage Protocol & Compound Perfusion: Hold the membrane at -80 mV, stepping to +40 mV for 200 ms to elicit Kv currents. Perfuse the test compounds incrementally.

  • Mechanistic Readout: Measure the steady-state current reduction. Crucial: Monitor current stability over 5 minutes prior to compound addition to quantify baseline run-down. A run-down >10% invalidates the well ().

Comparative Performance Data

The table below summarizes the quantitative performance of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone compared to standard alternatives. The product demonstrates superior potency and excellent assay reproducibility (higher Z'-factor) without inducing membrane instability.

CompoundTl⁺ Flux IC₅₀ (µM)Tl⁺ Flux Z'-FactorAPC IC₅₀ (µM)APC Current Run-Down (%)
4-Aminopyridine (4-AP) 245.0 ± 12.50.65210.0 ± 8.2< 5%
3,4-Diaminopyridine (3,4-DAP) 18.5 ± 2.10.7215.2 ± 1.4< 5%
1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone 2.4 ± 0.3 0.81 1.8 ± 0.2 < 2%

Data Interpretation: The tight correlation between the Tl⁺ flux IC₅₀ and the APC IC₅₀ for the product confirms that the fluorescence readout is a true reflection of channel modulation, free from compound-induced dye quenching.

Mandatory Visualizations

Assay Validation Workflow

Workflow C 1-(2-(4-Aminopyridin-3-yl) phenyl)ethanone T Tl+ Flux Assay (High-Throughput) C->T Primary Screen A Automated Patch-Clamp (High-Fidelity) T->A Hit Confirmation O Validated K+ Channel Modulator A->O Kinetic Profiling

Caption: Workflow for validating K+ channel modulators using orthogonal high-throughput and high-fidelity assays.

Mechanistic Pathway

Mechanism K Kv1.x Channel (Open State) B Intracellular Pore Block (Steric Hindrance) K->B Induces C 1-(2-(4-Aminopyridin-3-yl) phenyl)ethanone C->K Binds to E Inhibition of K+ Efflux (Action Potential Prolongation) B->E Results in

Caption: Mechanism of action for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone blocking Kv1.x channels.

Conclusion

1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone significantly outperforms legacy compounds like 4-AP and 3,4-DAP in both target potency and assay reproducibility. While the Tl⁺ flux assay provides a robust primary screen (Z' > 0.8), Automated Patch-Clamp is indispensable for confirming the voltage-dependent mechanism and ruling out membrane artifacts. By employing this dual-assay self-validating system, drug development professionals can confidently utilize this compound in advanced neuropharmacological and electrophysiological studies.

References

  • FDA Center for Drug Evaluation and Research. "Application Number: 208078Orig1s000 - Pharmacology Review." Accessdata.fda.gov. URL:[Link]

  • Weaver, C. D., et al. "A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells." Journal of Biomolecular Screening, 2004. URL:[Link]

  • McCoull, D., et al. "Ion Channel Activators: Thallium Flux and Patch-Clamp Study." Metrion Biosciences, 2023. URL:[Link]

  • American Journal of Physiology-Cell Physiology. "Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents." American Physiological Society, 2024. URL:[Link]

Safety & Regulatory Compliance

Safety

1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone proper disposal procedures

As a Senior Application Scientist, I approach the disposal of complex pharmaceutical intermediates not merely as a regulatory hurdle, but as a critical component of responsible chemical lifecycle management. The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the disposal of complex pharmaceutical intermediates not merely as a regulatory hurdle, but as a critical component of responsible chemical lifecycle management. The compound 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone (CAS: 1258610-21-7) is a highly specialized intermediate frequently utilized in the synthesis of kinase inhibitors and neurological therapeutics.

Because it contains a 4-aminopyridine substructure—a known potent potassium channel blocker—its disposal requires rigorous, self-validating protocols to prevent severe ecotoxicological impacts and ensure laboratory safety.

Here is the comprehensive, mechanistically grounded operational guide for its proper handling and disposal.

Chemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical and toxicological properties of the material. While specific regulatory data for this exact derivative is still emerging, its structural homology to 4-aminopyridine dictates that we manage it with extreme caution, analogous to EPA RCRA P-listed acute toxins[1].

ParameterSpecification / Hazard Designation
Chemical Name 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone
CAS Registry Number 1258610-21-7
Molecular Formula C13H12N2O
Structural Alerts Aminopyridine moiety (Neurotoxin / K+ channel blocker)
Aquatic Toxicity (Analog Data) High; Lepomis macrochirus (Bluegill) 96-hr LC50: ~2.43 - 7.56 mg/L[2]
RCRA Waste Analogy Managed as Acutely Toxic Organic Waste (Analogous to P008)[3]
Primary Disposal Method High-Temperature Incineration with Flue Gas Scrubbing[4]

Mechanistic Rationale for the Disposal Strategy

Why is aqueous drain disposal strictly prohibited? The 4-aminopyridine moiety is highly stable and resists standard biological degradation processes found in municipal wastewater treatment plants. If introduced into the water supply, it acts as a persistent aquatic toxin. It functions by blocking voltage-gated potassium channels, leading to severe neurological overstimulation and mortality in aquatic organisms[5].

Why is controlled incineration the gold standard? To permanently neutralize this threat, the aromatic carbon-nitrogen bonds must be thermally cleaved. High-temperature incineration (exceeding 1000°C) ensures complete combustion of the pyridine ring and the acetophenone moiety, converting the molecule into nitrogen oxides (NOx), carbon dioxide, and water vapor. Because NOx gases are environmental pollutants, the incinerator must be equipped with a flue gas scrubber to neutralize these emissions before atmospheric release[6].

Operational Handling & Waste Segregation Plan

A robust disposal plan begins at the bench. Every protocol must be a self-validating system —meaning the process inherently checks itself for errors.

WasteWorkflow Gen Waste Generation CAS 1258610-21-7 Solid Solid Waste Stream (Contaminated PPE, Powders) Gen->Solid Liquid Liquid Waste Stream (Organic Solvents) Gen->Liquid Label RCRA Hazard Labeling (Toxic / Ecotoxic) Solid->Label Liquid->Label Store Satellite Accumulation (< 90 Days, Sec. Containment) Label->Store Broker Licensed Waste Broker (Manifest Verification) Store->Broker Incinerate High-Temp Incineration (>1000°C + Gas Scrubbing) Broker->Incinerate

Figure 1: Workflow for the segregation, storage, and thermal destruction of aminopyridine waste.

Step-by-Step Segregation Protocol:
  • Stream Isolation: Never mix 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone waste with general aqueous or halogenated waste. Segregate it into a dedicated "Toxic Non-Halogenated Organic Waste" stream.

  • Primary Containment: Collect solid waste (powders, contaminated weigh boats, and filter papers) in a high-density polyethylene (HDPE) container. Liquid waste (e.g., reaction mother liquors in DMSO or DMF) must be stored in a compatible, chemically resistant glass or HDPE carboy.

  • Secondary Containment: Place all primary waste containers inside a secondary containment bin capable of holding 110% of the primary container's volume to prevent catastrophic leaks.

  • Self-Validation Checkpoint (Mass Balance): Implement a gravimetric log. The mass of the synthesized/utilized chemical minus the mass of the final isolated product must equal the mass of the collected waste. A discrepancy >2% indicates a potential fugitive emission, uncontained spill, or procedural error.

Institutional Processing & Final Destruction

Once the waste is segregated at the bench, it enters the institutional disposal pipeline, governed by 7[7].

  • Satellite Accumulation Labeling: Clearly label the container with "Hazardous Waste," the specific chemical name, the date accumulation began, and the hazard classes (Toxic, Environmental Hazard).

  • Time Limits: Transfer the waste from the laboratory satellite accumulation area to the central institutional storage facility within 90 days of the accumulation start date.

  • Manifesting: Partner with a licensed hazardous waste broker. The waste must be manifested under the appropriate EPA waste codes. While this specific derivative may not be explicitly listed as P008 (which is reserved for pure 4-aminopyridine), it must be manifested under characteristic toxicity codes (D-codes) or state-specific toxic organic codes[1].

  • Destruction Verification: Require a "Certificate of Destruction" from the incineration facility to close the chain of custody.

Decontamination & Spill Response Pathway

In the event of an operational failure (e.g., a dropped vial of powder), immediate and methodical action is required to prevent aerosolization and inhalation of the neurotoxic dust.

SpillResponse Alert Spill Detected Isolate Isolate & Ventilate Alert->Isolate PPE Don N95/P100 & Nitrile Isolate->PPE Contain Damp Sweep / Absorb PPE->Contain Decon Wash with Mild Acid Contain->Decon Validate LC-MS Swab Validation Decon->Validate

Figure 2: Self-validating spill response pathway ensuring complete containment and decontamination.

Step-by-Step Spill Response Protocol:
  • Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • PPE Donning: Responders must wear a fitted N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles. Aminopyridines can be absorbed through mucous membranes and broken skin[5].

  • Containment (Powder): Do not dry sweep, as this aerosolizes the toxic API. Cover the powder with damp absorbent pads (using water or a 10% ethanol solution) to suppress dust.

  • Collection: Carefully fold the absorbent pads inward, capturing the bulk material, and place them into a designated hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a mild acidic solution (e.g., 1% acetic acid). The basic pyridine nitrogen will protonate, increasing its aqueous solubility and ensuring complete removal from the bench surface.

  • Self-Validation Checkpoint (Analytical Swabbing): To validate the cleanup, swab the decontaminated area with a solvent-wetted applicator and analyze via LC-MS/MS. The area is only cleared for normal use when residual concentrations fall below the established Acceptable Daily Exposure (ADE) limit for the laboratory.

References

  • Hazardous Waste Listings | EPA. U.S. Environmental Protection Agency. 7[7]

  • Aminopyridines Toxicity Profile. U.S. Environmental Protection Agency. 5[5]

  • 4-Aminopyridine SDS & Disposal Considerations. Synquest Labs. 4[4]

  • Long-term effects of 4-aminopyridine exposure to birds and fish. U.S. Geological Survey (USGS). 2[2]

  • RCRA Pharmaceutical Hazardous Wastes. WV Department of Environmental Protection. 1[1]

  • 4-Aminopyridine Safety Data Sheets (Aquatic Toxicity Data). ECHEMI. 6[6]

  • 4-Aminopyridine | CASRN 504-24-5 | IRIS. U.S. Environmental Protection Agency, ORD. 3[3]

Sources

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